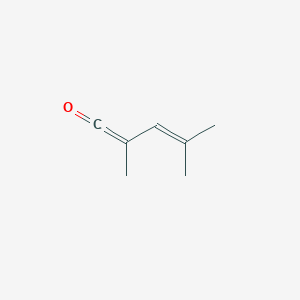![molecular formula C14H12F2Se2 B14629799 Bis[(4-fluorophenyl)methyl]diselane CAS No. 57239-58-4](/img/structure/B14629799.png)
Bis[(4-fluorophenyl)methyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-fluorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]diselane typically involves the reaction of selenium powder with 4-fluorobenzyl halides in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Potential use in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl) disulfide: Similar structure but contains sulfur instead of selenium.
Bis(4-fluorophenyl)methane: Lacks the selenium atoms, making it less reactive in redox reactions.
Uniqueness
Bis[(4-fluorophenyl)methyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities not observed in its sulfur or carbon analogs. This makes it particularly valuable in applications requiring redox modulation and antioxidant properties.
Propiedades
Número CAS |
57239-58-4 |
|---|---|
Fórmula molecular |
C14H12F2Se2 |
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Clave InChI |
AUWNSFBLQTTXBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


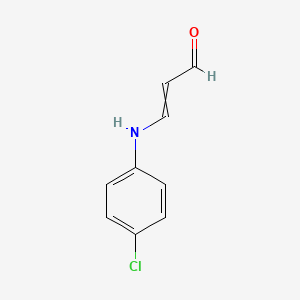
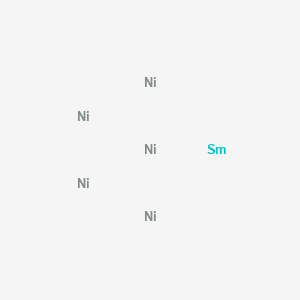
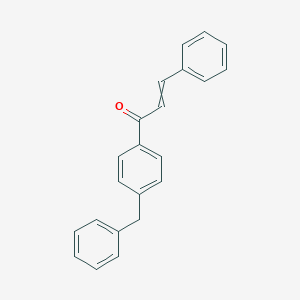
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
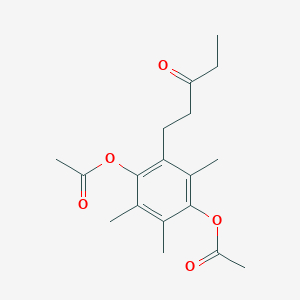
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
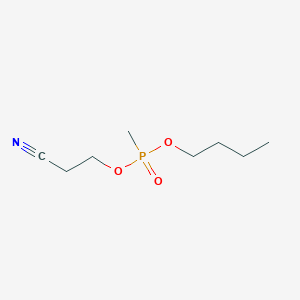
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
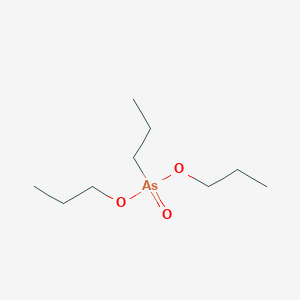
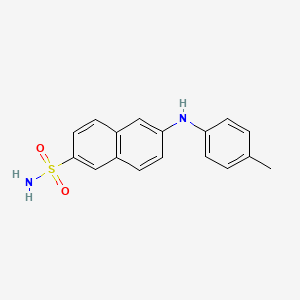
stannane](/img/structure/B14629820.png)
